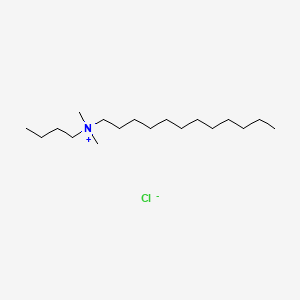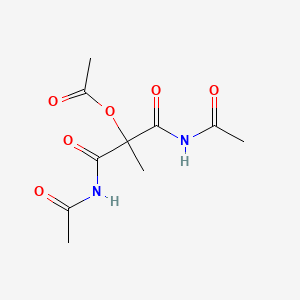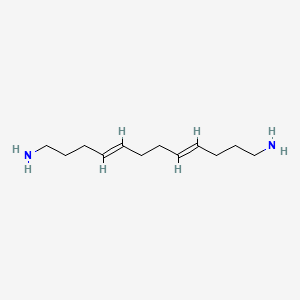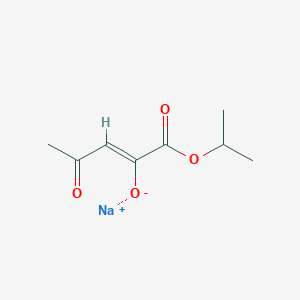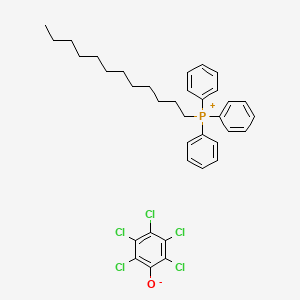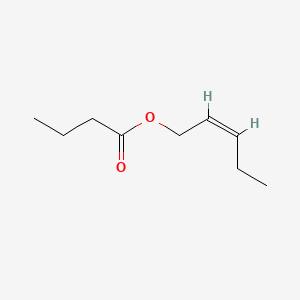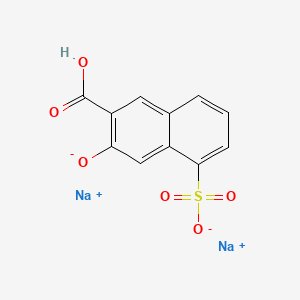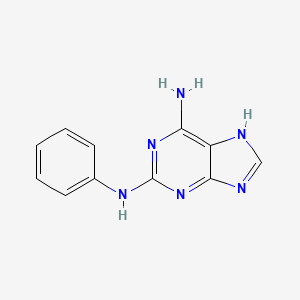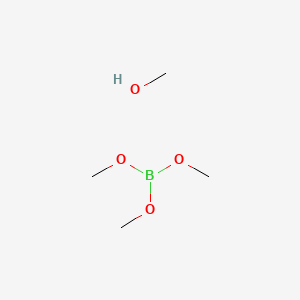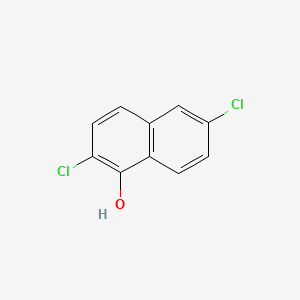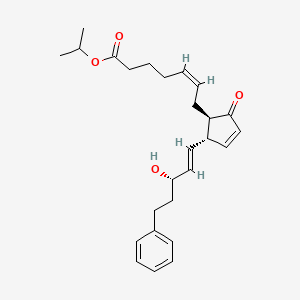
Posaraprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posaraprost is a synthetic prostaglandin analog, specifically designed to mimic the effects of naturally occurring prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used for its vasodilatory and antiplatelet properties, making it valuable in the treatment of various cardiovascular conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Posaraprost involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, carboxyl, and other functional groups are introduced through selective oxidation and reduction reactions.
Final assembly: The final product is assembled through esterification and purification processes.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvent extraction and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions: Posaraprost undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and strong nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, carboxylated, and esterified derivatives of this compound.
Scientific Research Applications
Posaraprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, including hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Posaraprost exerts its effects by binding to specific prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways, leading to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The primary molecular targets include the prostaglandin E2 receptor and the prostacyclin receptor.
Comparison with Similar Compounds
Misoprostol: Another prostaglandin analog used for gastric ulcer prevention and labor induction.
Beraprost: A prostacyclin analog used for treating pulmonary hypertension.
Latanoprost: A prostaglandin F2 alpha analog used for reducing intraocular pressure in glaucoma patients.
Uniqueness of Posaraprost: this compound is unique in its specific receptor binding profile and its potent vasodilatory and antiplatelet effects. Unlike some other prostaglandin analogs, this compound has a longer half-life and a more favorable side effect profile, making it a promising candidate for long-term therapeutic use.
Properties
CAS No. |
172740-14-6 |
|---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C26H34O4/c1-20(2)30-26(29)13-9-4-3-8-12-24-22(16-19-25(24)28)15-18-23(27)17-14-21-10-6-5-7-11-21/h3,5-8,10-11,15-16,18-20,22-24,27H,4,9,12-14,17H2,1-2H3/b8-3-,18-15+/t22-,23-,24+/m0/s1 |
InChI Key |
UXNJSZBEHANTSL-YGCMUPCZSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(C=CC1=O)C=CC(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


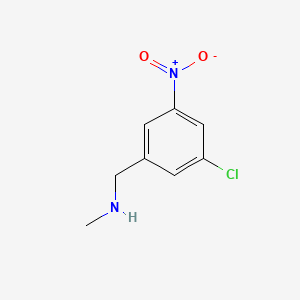
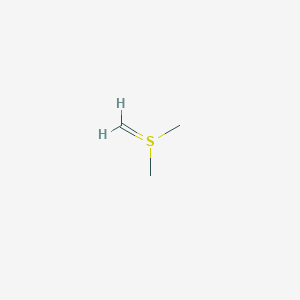
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
